![molecular formula C26H32N4O2 B2857596 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide CAS No. 955453-35-7](/img/structure/B2857596.png)
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide
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Description
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a novel compound that has shown promising results in various studies, and its unique chemical structure makes it a valuable tool for researchers in different fields.
Scientific Research Applications
Role in Click Chemistry
The compound could play a significant role in click chemistry, which is a type of chemical synthesis. Click chemistry is a popular approach for synthesizing tetrazole derivatives, which have important roles in medicinal and pharmaceutical applications .
Anti-Fibrosis Activity
The compound might have potential anti-fibrosis activity. Anti-fibrosis compounds are crucial in the treatment of diseases that involve the hardening or scarring of tissues and organs .
Role in the Synthesis of Biologically Relevant Peptides
The compound could be used as an intermediate in the synthesis of biologically relevant peptides and peptide conjugates. These peptides could have various applications in biological research and drug development .
Potential Antiviral Activity
The compound might have potential antiviral activity. This could make it useful in the development of new treatments for viral infections .
Role in Photoredox Catalysis
The compound could play a role in photoredox catalysis, a fast-growing area of research that has emerged after seminal studies were published in 2008 and 2009 .
Pharmacological Activities
The compound, being a derivative of benzimidazole, might have a wide range of pharmacological activities. Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .
properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-3-14-28(15-4-2)25(32)19-30-23-13-9-8-12-22(23)27-26(30)21-16-24(31)29(18-21)17-20-10-6-5-7-11-20/h5-13,21H,3-4,14-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRAXNPOIXTPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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